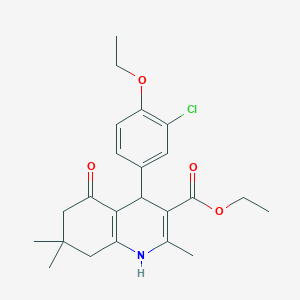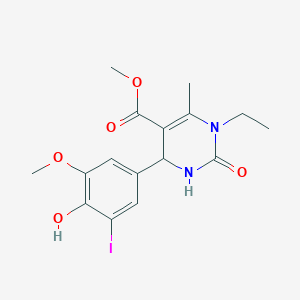![molecular formula C16H27ClN2O2 B4162815 1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride](/img/structure/B4162815.png)
1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride
説明
1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride, also known as MDMA or ecstasy, is a psychoactive drug that has gained significant attention in the scientific community due to its potential therapeutic applications. MDMA is a synthetic compound that belongs to the phenethylamine and amphetamine classes of drugs. It was first synthesized in 1912 by the German pharmaceutical company Merck, but it was not until the 1970s that its psychoactive effects were discovered.
作用機序
1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It binds to and inhibits the reuptake transporters for these neurotransmitters, resulting in increased synaptic concentrations and prolonged activation of these receptors.
Biochemical and Physiological Effects:
1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and cognition. These effects are caused by the release of neurotransmitters and the activation of various brain regions involved in emotion, reward, and memory.
実験室実験の利点と制限
1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride has several advantages as a research tool, including its ability to produce consistent and predictable effects in human subjects, its potential therapeutic applications, and its relatively low toxicity compared to other psychoactive drugs. However, there are also limitations to its use in lab experiments, including the potential for abuse and the difficulty in controlling the dosage and purity of the drug.
将来の方向性
There are several future directions for research on 1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride, including further investigation into its therapeutic applications, the development of safer and more effective 1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride analogs, and the exploration of its potential as a tool for enhancing empathy and social behavior. Additionally, research is needed to better understand the long-term effects of 1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride use and to develop strategies for minimizing potential harms associated with its use.
科学的研究の応用
1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety-related disorders. Several clinical trials have been conducted to investigate the safety and efficacy of 1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride-assisted psychotherapy, which involves the use of 1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride in combination with psychotherapy to treat mental health conditions.
特性
IUPAC Name |
1-[4-[3-[2-(dimethylamino)ethylamino]propoxy]phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-4-16(19)14-6-8-15(9-7-14)20-13-5-10-17-11-12-18(2)3;/h6-9,17H,4-5,10-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVJEZFLFYGTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCCNCCN(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(2-phenoxyethoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4162739.png)
![5-(aminomethyl)-4-[2-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4162746.png)
![ethyl 4-[3-(cyclopentyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4162753.png)

![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4162776.png)

![1-[4-(4-chloro-2,3-dimethylphenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4162788.png)
![N,5-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B4162799.png)
![4-chloro-2-[(2-methylbutanoyl)amino]benzoic acid](/img/structure/B4162800.png)
![N'-[2-(2-butoxyphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162807.png)
![N'-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4162821.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl N-2-furoylglycylglycinate](/img/structure/B4162829.png)
![N-[2-(dimethylamino)ethyl]-3-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4162835.png)
![N,N-dimethyl-N'-{2-[2-(3-methyl-4-nitrophenoxy)ethoxy]ethyl}-1,2-ethanediamine hydrochloride](/img/structure/B4162847.png)